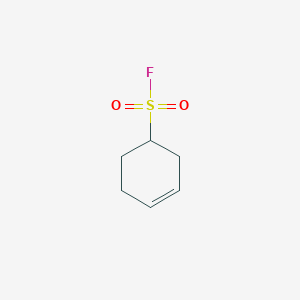

Cyclohex-3-ene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohex-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO2S. It belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohex-3-ene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of cyclohex-3-ene using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .

Industrial Production Methods

In industrial settings, this compound is typically produced through the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method is favored due to its scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohex-3-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride, sulfuryl fluoride gas, and other fluorinating agents. These reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Biology and Drug Discovery

Cyclohex-3-ene-1-sulfonyl fluoride serves as a versatile building block in the synthesis of biologically active compounds. Its utility stems from the ability of sulfonyl fluorides to act as electrophilic reagents, which can selectively modify biomolecules. This property is particularly beneficial in the development of chemical probes and drug candidates.

Case Study: Sulfonyl Fluoride Probes

A recent study highlighted the development of sulfonyl fluoride probes that covalently engage specific residues within target proteins, enhancing our understanding of protein functions and interactions. For instance, EM12-SF was designed to interact with cereblon, a component of the E3 ubiquitin ligase complex, showcasing how this compound derivatives can influence protein activity and stability in cellular environments .

SuFEx Chemistry

Sulfur(VI) fluoride exchange (SuFEx) chemistry is a burgeoning field where sulfonyl fluorides are pivotal. This compound can participate in SuFEx reactions, facilitating the rapid assembly of complex molecules through click chemistry methodologies.

Applications in Synthesis

The compound has been utilized to generate diverse molecular scaffolds efficiently. For example, it can undergo radical reactions to form quaternary carbon centers, which are crucial in synthesizing pharmaceuticals with enhanced biological activity . The high atom economy and functional group tolerance of these reactions make this compound a valuable reagent in synthetic organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to modify drug-like properties of lead compounds. The introduction of a sulfonyl fluoride moiety can significantly alter pharmacokinetic profiles, including membrane permeability and metabolic stability.

Impact on Drug Design

The incorporation of fluorine into drug candidates often improves their binding affinity and selectivity towards biological targets. For instance, studies have shown that sulfonyl fluorides enhance the lipophilicity and bioavailability of compounds, making them more effective as therapeutic agents .

Agrochemicals and Functional Materials

Beyond medicinal applications, this compound finds use in agrochemicals and functional materials due to its unique chemical properties. The compound can be utilized to develop herbicides and pesticides with improved efficacy by modifying their interaction with biological systems.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of cyclohex-3-ene-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. It can form covalent bonds with nucleophilic sites in target molecules, such as amino acids or proteins. This interaction can lead to the inactivation of enzymes or the modification of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Cyclohex-3-ene-1-sulfonyl fluoride is unique compared to other sulfonyl fluorides due to its specific structure and reactivity. Similar compounds include:

Cyclohexane-1-sulfonyl fluoride: Lacks the double bond present in this compound, resulting in different reactivity.

Benzene-1-sulfonyl fluoride: Contains an aromatic ring, leading to distinct chemical properties and applications.

This compound stands out due to its balance of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Cyclohex-3-ene-1-sulfonyl fluoride (CHSF) is a compound of growing interest in medicinal chemistry and chemical biology due to its unique structural properties and potential biological activities. This article will explore the biological activity of CHSF, focusing on its mechanisms of action, applications in chemical biology, and relevant case studies.

This compound is characterized by the presence of a sulfonyl fluoride group attached to a cyclohexene ring. This structure allows for unique interactions with biological molecules, particularly proteins and enzymes, through covalent modifications.

CHSF primarily acts as a covalent inhibitor, targeting specific amino acid residues in proteins. The sulfonyl fluoride moiety is known to react with nucleophilic sites, such as serine and cysteine residues, leading to irreversible inhibition of enzyme activity. This property makes CHSF a valuable tool in studying enzyme functions and developing therapeutic agents.

Target Proteins

- Cereblon (CRBN) : CHSF has been explored for its ability to engage with cereblon, a component of the E3 ubiquitin ligase complex. It covalently modifies histidine residues in CRBN, influencing substrate recognition and degradation pathways .

- PI4KIIIβ : Research indicates that CHSF derivatives can inhibit phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which plays a crucial role in lipid signaling pathways. The activity of these compounds can vary based on their structural modifications .

In Vitro Studies

Several studies have demonstrated the biological activity of CHSF derivatives:

- Covalent Inhibition : A study reported that CHSF effectively inhibits PI4KIIIβ in vitro, with varying potencies depending on structural modifications. For instance, a derivative showed significant inhibition with an IC50 value indicating effective cellular permeability .

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| CHSF Derivative 1 | PI4KIIIβ | 0.5 | High potency |

| CHSF Derivative 2 | CRBN | 0.8 | Selective binding |

In Vivo Studies

In vivo applications of CHSF are still under investigation, but preliminary results suggest potential therapeutic uses:

- Anticancer Activity : Compounds based on CHSF have shown promise in preclinical models for their ability to induce apoptosis in cancer cell lines by modulating protein degradation pathways .

Structure-Activity Relationship (SAR)

The efficacy of CHSF as a biological probe is influenced by its structural features. Variations in the cyclohexene ring or modifications to the sulfonyl fluoride group can enhance selectivity and potency against target enzymes. For example, substituents that increase electrophilicity can improve covalent binding rates .

Eigenschaften

IUPAC Name |

cyclohex-3-ene-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDPOUVIDIJKFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.